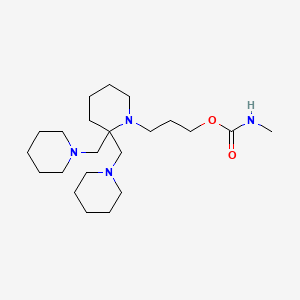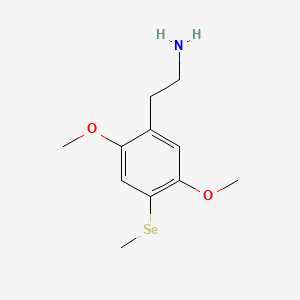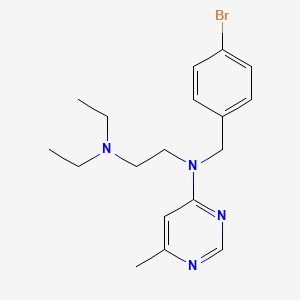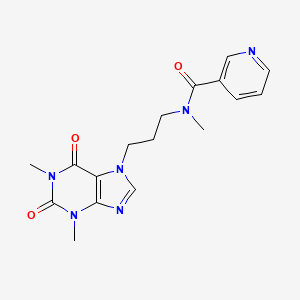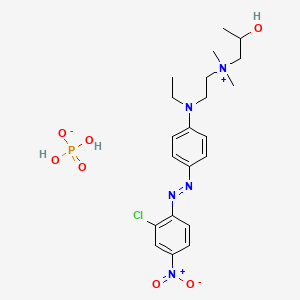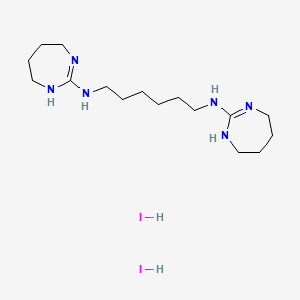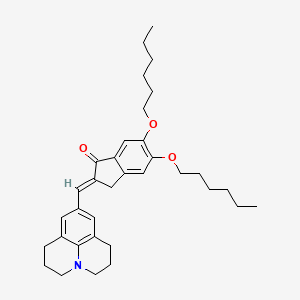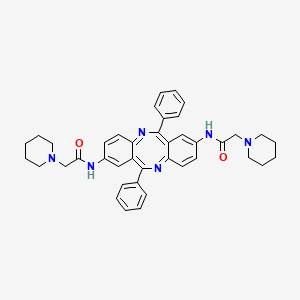![molecular formula C23H35NNa2O9S4 B12728166 disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene CAS No. 114967-84-9](/img/structure/B12728166.png)
disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-óxidosulfoniotioiloxiacetil)oxi-17-[(2-sulfonatosulfanilacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno es un compuesto orgánico complejo con una estructura única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-óxidosulfoniotioiloxiacetil)oxi-17-[(2-sulfonatosulfanilacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno implica múltiples pasos, comenzando con precursores orgánicos básicos. Los pasos clave incluyen la introducción de grupos sulfonato y la formación del núcleo de ciclopent[a]fenantreno. Las condiciones de reacción típicamente involucran el uso de ácidos y bases fuertes, así como catalizadores específicos para facilitar la formación de los grupos funcionales deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se emplean técnicas como reactores de flujo continuo y métodos de purificación avanzados como la cromatografía y la cristalización para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
Disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-óxidosulfoniotioiloxiacetil)oxi-17-[(2-sulfonatosulfanilacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos sulfonato se pueden oxidar para formar ácidos sulfónicos.
Reducción: Los grupos óxidosulfoniotioiloxi se pueden reducir a tioles.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos sulfonato.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción a menudo implican temperaturas y pH controlados para garantizar una reactividad selectiva.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen ácidos sulfónicos, tioles y derivados sustituidos, que pueden utilizarse posteriormente en diversas aplicaciones.
Aplicaciones Científicas De Investigación
Disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-óxidosulfoniotioiloxiacetil)oxi-17-[(2-sulfonatosulfanilacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Investigado por su potencial como sonda bioquímica y sus interacciones con moléculas biológicas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de ciertas enfermedades debido a sus propiedades químicas únicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades funcionales específicas.
Mecanismo De Acción
El mecanismo de acción de disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-óxidosulfoniotioiloxiacetil)oxi-17-[(2-sulfonatosulfanilacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno implica su interacción con dianas y vías moleculares específicas. Los grupos sulfonato y óxidosulfoniotioiloxi del compuesto juegan un papel crucial en su unión a las moléculas diana, lo que lleva a diversos efectos bioquímicos. Estas interacciones pueden modular la actividad enzimática, alterar las vías de señalización celular y afectar la expresión genética, contribuyendo a sus diversas actividades biológicas.
Comparación Con Compuestos Similares
Disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-óxidosulfoniotioiloxiacetil)oxi-17-[(2-sulfonatosulfanilacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno se puede comparar con otros compuestos similares, como:
Disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-sulfonatoacetil)oxi-17-[(2-sulfonatosulfanilacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno: Este compuesto carece del grupo óxidosulfoniotioiloxi, lo que resulta en diferente reactividad y aplicaciones.
Disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-óxidosulfoniotioiloxiacetil)oxi-17-[(2-sulfonatoacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno: Este compuesto tiene un patrón de sustitución diferente, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Estas comparaciones resaltan la singularidad de disodio; (3S,5S,10S,13S,14S,17S)-10,13-dimetil-3-(2-óxidosulfoniotioiloxiacetil)oxi-17-[(2-sulfonatosulfanilacetil)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahidro-1H-ciclopent[a]fenantreno y su potencial para diversas aplicaciones.
Propiedades
Número CAS |
114967-84-9 |
|---|---|
Fórmula molecular |
C23H35NNa2O9S4 |
Peso molecular |
643.8 g/mol |
Nombre IUPAC |
disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C23H37NO9S4.2Na/c1-22-9-7-15(33-21(26)12-32-37(30,31)34)11-14(22)3-4-16-17-5-6-19(23(17,2)10-8-18(16)22)24-20(25)13-35-36(27,28)29;;/h14-19H,3-13H2,1-2H3,(H,24,25)(H,27,28,29)(H,30,31,34);;/q;2*+1/p-2/t14-,15-,16?,17-,18?,19-,22-,23-;;/m0../s1 |
Clave InChI |
MOWPVTHVXZYTGC-YIMAWVIPSA-L |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4([C@H]3CC[C@@H]4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+] |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)CSS(=O)(=O)[O-])C)OC(=O)COS(=O)(=S)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




